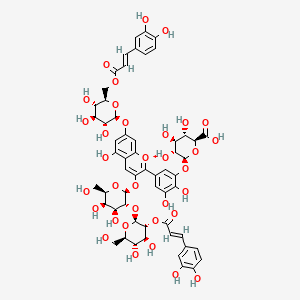
cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)
概要
説明
Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is a cholesterol ester . It induces cytotoxicity in human monocyte-macrophages in a concentration-dependent manner at concentrations ranging from 88 to 880 μM .
Synthesis Analysis
The synthesis of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) involves the formal condensation of cholesterol with all-cis-5,8,11,14,17-icosapentaenoic acid .Molecular Structure Analysis
The molecular formula of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is C47H74O2 . The structure includes a cholesterol moiety and an eicosapentaenoic acid moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) include a molecular weight of 671.089 Da and a monoisotopic mass of 670.568909 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 697.2±54.0 °C at 760 mmHg, and a flash point of 376.5±18.8 °C .科学的研究の応用
Cardiovascular Research
CE(205): is used in cardiovascular research to understand the role of omega-3 fatty acids in heart health. Studies have shown that omega-3 fatty acids can reduce the risk of arrhythmias, which can lead to sudden cardiac death. They also decrease triglyceride levels, slow the growth rate of atherosclerotic plaque, and lower blood pressure .
Anti-inflammatory Properties
Research into the anti-inflammatory properties of CE(20:5) has significant implications for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, this compound can help in the development of therapies for conditions like rheumatoid arthritis and inflammatory bowel disease .
Neurological Applications
CE(205): is also of interest in neurology, particularly in the study of neurodegenerative diseases. Omega-3 fatty acids are essential for brain health, and their esters like CE(20:5) are being researched for potential benefits in cognitive decline, Alzheimer’s disease, and other dementias .
Ophthalmology
In ophthalmology, CE(20:5) is studied for its potential to improve eye health. It may help in treating dry eye syndrome and macular degeneration, conditions often associated with insufficient omega-3 fatty acids .
Metabolic Syndrome
CE(205): has applications in the study of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. It is being investigated for its ability to improve lipid profiles and insulin sensitivity .
Cancer Research
The role of CE(20:5) in cancer research is an area of growing interest. Its ability to modulate cell signaling pathways may provide insights into the prevention and treatment of certain types of cancer, particularly those related to inflammation .
Dermatology
In dermatology, CE(20:5) is explored for its potential in skin health. Its anti-inflammatory and moisturizing properties are beneficial in the treatment of various skin conditions, including psoriasis and eczema .
Nutritional Supplementation
Lastly, CE(20:5) is important in the field of nutritional supplementation. As a concentrated form of EPA, it is used in the formulation of supplements aimed at providing the cardiovascular and anti-inflammatory benefits of omega-3 fatty acids .
作用機序
Target of Action
CE(20:5(5Z,8Z,11Z,14Z,17Z)), also known as cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate), is an endogenous metabolite It is known to interact with various proteins and enzymes in the body .
Mode of Action
As an endogenous metabolite, it likely interacts with various biological molecules and participates in numerous metabolic processes .
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic and physiological processes .
Pharmacokinetics
As an endogenous metabolite, its bioavailability and pharmacokinetics would be influenced by various factors including metabolic rate, enzyme activity, and physiological conditions .
Result of Action
As an endogenous metabolite, it likely has numerous effects on cellular function and metabolism .
Action Environment
The action, efficacy, and stability of CE(20:5(5Z,8Z,11Z,14Z,17Z)) are likely influenced by various environmental factors. These could include physiological conditions such as pH and temperature, as well as the presence of other molecules and metabolites .
Safety and Hazards
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,17-18,20-21,28,37-38,40-44H,7,10,13,16,19,22-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUGMCJZFRBKF-BDJFIEMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267959 | |
| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) | |
CAS RN |
74892-97-0 | |
| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesteryl Eicosapentaenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XP3DB54Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) in lipid metabolism?
A1: Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is a cholesteryl ester formed by the esterification of cholesterol with eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid. This esterification process is crucial for cholesterol transport and storage within the body. Research suggests that CE (20:5) levels increase in individuals who consume long-chain n-3 polyunsaturated fatty acid supplements, indicating its role in incorporating EPA into various lipid pools. [, , , ]
Q2: Can cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) be used as a biomarker for dietary patterns like the Mediterranean diet?
A2: Research indicates that higher levels of CE (20:5) in pregnant women are positively associated with adherence to the Mediterranean diet, which is characterized by high intake of fruits, vegetables, whole grains, nuts, fish, legumes, and a higher monounsaturated-to-saturated fat ratio. [] This finding suggests that CE (20:5), along with other identified metabolites, could potentially serve as a metabolic biomarker for assessing adherence to the Mediterranean diet during pregnancy.
Q3: What role does cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) play in risperidone-induced metabolic changes?
A3: Studies investigating the metabolic effects of risperidone, an antipsychotic medication, have observed a decrease in CE (22:6) levels, alongside other metabolites, in patients after treatment. [] While this specific finding requires further investigation, it highlights the potential involvement of CE (22:6) in the complex metabolic alterations associated with risperidone treatment.
Q4: What are the implications of altered cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) levels in disease contexts?
A4: Research on scavenger receptor class B type I (SR-BI) deficiency in mice, a model often used to study cholesterol metabolism, has shown that the absence of SR-BI leads to alterations in various lipid species, including a decrease in the average length and unsaturation degree of cholesteryl esters. [] This shift in CE composition, potentially including CE (20:5), might contribute to the development of specific hematological and metabolic phenotypes observed in SR-BI knockout mice.
Q5: What are the analytical methods used to study cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)?
A5: Researchers utilize advanced analytical techniques like targeted ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-throughput liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF MS/MS) to accurately identify and quantify specific lipid species, including CE (20:5), in various biological samples. [, , ] These methods enable researchers to investigate the complex interplay of lipids and their roles in health and disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



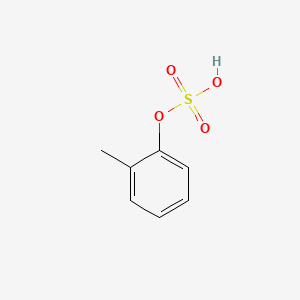
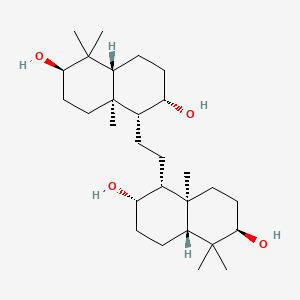
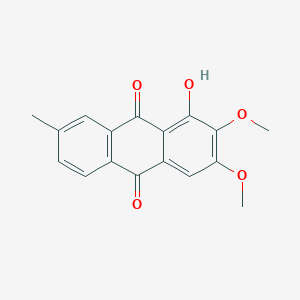

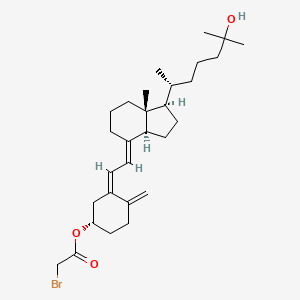
![(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide](/img/structure/B1249891.png)

![Piperidine, 1-[(3E)-5-(1,3-benzodioxol-5-yl)-1-oxo-3-pentenyl]-](/img/structure/B1249896.png)
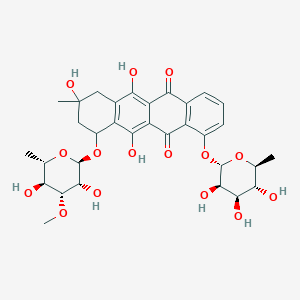
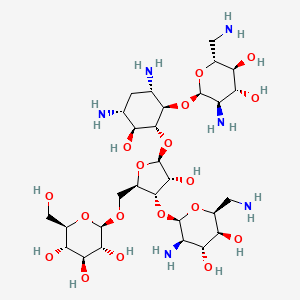
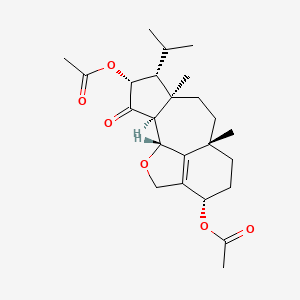

![(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1249906.png)
